N-(2-Acetamidoethyl)-5-bromo-2-chloro-N,6-dimethylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Acetamidoethyl)-5-bromo-2-chloro-N,6-dimethylpyridine-3-carboxamide, also known as BRD0705, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BRD0705 is a pyridine derivative, which is a class of organic compounds that have been extensively studied for their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-(2-Acetamidoethyl)-5-bromo-2-chloro-N,6-dimethylpyridine-3-carboxamide is not fully understood. However, studies have shown that the compound acts as an inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK2 by N-(2-Acetamidoethyl)-5-bromo-2-chloro-N,6-dimethylpyridine-3-carboxamide leads to the downregulation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
Studies have shown that N-(2-Acetamidoethyl)-5-bromo-2-chloro-N,6-dimethylpyridine-3-carboxamide exhibits significant biochemical and physiological effects. The compound has been reported to induce apoptosis in cancer cells and to inhibit the replication of various viruses and bacteria. In addition, N-(2-Acetamidoethyl)-5-bromo-2-chloro-N,6-dimethylpyridine-3-carboxamide has been shown to modulate the immune system by regulating the production of cytokines and chemokines. The compound has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-Acetamidoethyl)-5-bromo-2-chloro-N,6-dimethylpyridine-3-carboxamide has several advantages for lab experiments. The compound is readily available, and its synthesis method is well established. In addition, the compound has been extensively studied, and its biological activities have been characterized. However, there are also limitations to using N-(2-Acetamidoethyl)-5-bromo-2-chloro-N,6-dimethylpyridine-3-carboxamide in lab experiments. The compound has low solubility in water, which can limit its use in certain assays. In addition, the compound has not been extensively studied in vivo, which limits its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of N-(2-Acetamidoethyl)-5-bromo-2-chloro-N,6-dimethylpyridine-3-carboxamide. One direction is to further investigate the mechanism of action of the compound. This will provide a better understanding of how the compound exerts its biological effects and may lead to the identification of new targets for therapeutic intervention. Another direction is to evaluate the potential of N-(2-Acetamidoethyl)-5-bromo-2-chloro-N,6-dimethylpyridine-3-carboxamide as a therapeutic agent for the treatment of various diseases, including cancer, viral infections, and neurodegenerative diseases. Finally, future studies should focus on optimizing the synthesis method of N-(2-Acetamidoethyl)-5-bromo-2-chloro-N,6-dimethylpyridine-3-carboxamide to improve its solubility and bioavailability.
Synthesemethoden
The synthesis of N-(2-Acetamidoethyl)-5-bromo-2-chloro-N,6-dimethylpyridine-3-carboxamide involves the reaction of 5-bromo-2-chloro-N,6-dimethylpyridine-3-carboxylic acid with N-(2-aminoethyl)acetamide in the presence of coupling reagents. The resulting compound is then acetylated to yield N-(2-Acetamidoethyl)-5-bromo-2-chloro-N,6-dimethylpyridine-3-carboxamide. The synthesis of N-(2-Acetamidoethyl)-5-bromo-2-chloro-N,6-dimethylpyridine-3-carboxamide has been reported in the literature, and the compound has been synthesized using different methods, including solid-phase synthesis and solution-phase synthesis.
Wissenschaftliche Forschungsanwendungen
N-(2-Acetamidoethyl)-5-bromo-2-chloro-N,6-dimethylpyridine-3-carboxamide has been identified as a potential therapeutic agent for the treatment of various diseases. The compound has been shown to exhibit anticancer, antiviral, and antibacterial activities. In addition, N-(2-Acetamidoethyl)-5-bromo-2-chloro-N,6-dimethylpyridine-3-carboxamide has been reported to have potential as a modulator of the immune system and as an anti-inflammatory agent. The compound has also been studied for its potential to treat neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(2-acetamidoethyl)-5-bromo-2-chloro-N,6-dimethylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClN3O2/c1-7-10(13)6-9(11(14)16-7)12(19)17(3)5-4-15-8(2)18/h6H,4-5H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVADFNITXCSJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)Cl)C(=O)N(C)CCNC(=O)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Acetamidoethyl)-5-bromo-2-chloro-N,6-dimethylpyridine-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.